Flurbiprofen

COX Selectivity Inflammation Pharmacodynamics

Preferred COX-1 reference standard (COX-2/COX-1 ratio 10.27 vs. ibuprofen 1.69), critical for accurate selectivity assays. Uniquely high serum albumin affinity—80-fold greater than ketoprofen (K1=0.0658 μM, 0.022% unbound)—making it the gold standard for protein-binding displacement studies. Validated CYP2C9 probe substrate for PBPK/DDI research. Distinct enantiomer-specific GI toxicity model: (R)-enantiomer is non-ulcerogenic while racemate is 2-4× more toxic, providing a benchmark for gastroprotective NSAID screening. Meta-analytically superior RA efficacy vs. indomethacin and naproxen.

Molecular Formula C15H13FO2
Molecular Weight 244.26 g/mol
CAS No. 5104-49-4
Cat. No. B1673479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlurbiprofen
CAS5104-49-4
Synonyms2-Fluoro-alpha-methyl-(1,1'-biphenyl)-4-acetic Acid
Ansaid
Apo Flurbiprofen
Apo-Flurbiprofen
BTS 18322
BTS-18322
BTS18322
Cebutid
Dobrofen
E 7869
E-7869
E7869
Flubiprofen
Flugalin
Flurbiprofen
Flurbiprofen Sodium
Fluriproben
Froben
Froben SR
Neo Artrol
Novo Flurprofen
Novo-Flurprofen
Nu Flurbiprofen
Nu-Flurbiprofen
Ocufen
Ocuflur
ratio Flurbiprofen
ratio-Flurbiprofen
Strefen
Molecular FormulaC15H13FO2
Molecular Weight244.26 g/mol
Structural Identifiers
SMILESCC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O
InChIInChI=1S/C15H13FO2/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)
InChIKeySYTBZMRGLBWNTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility2.49e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Flurbiprofen (CAS 5104-49-4): A Potent Arylpropionic Acid NSAID with High COX-1 Selectivity and Distinct Enantiomeric Pharmacology


Flurbiprofen (CAS 5104-49-4) is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the arylpropionic acid class, which also includes ibuprofen, naproxen, and ketoprofen [1]. It acts as a non-selective inhibitor of cyclooxygenase (COX) enzymes, thereby reducing the synthesis of pro-inflammatory prostaglandins from arachidonic acid [2]. Flurbiprofen is a chiral molecule marketed as a racemate, and its pharmacological profile is distinguished by a high degree of COX-1 selectivity relative to COX-2 in whole blood assays, a characteristic that differentiates it from many other commonly used NSAIDs [3].

Why Flurbiprofen (CAS 5104-49-4) Cannot Be Simply Substituted with Ibuprofen or Ketoprofen: Evidence-Based Differences in COX Selectivity, Protein Binding, and Enantiomer Activity


While flurbiprofen shares a common arylpropionic acid backbone with ibuprofen and ketoprofen, critical differences in its molecular structure confer distinct pharmacodynamic and pharmacokinetic properties that preclude simple interchangeability in research or clinical settings. Flurbiprofen exhibits a markedly higher selectivity for COX-1 inhibition in whole blood assays compared to its class counterparts, leading to a different efficacy and safety profile [1]. Furthermore, its extremely high affinity for serum albumin—80-fold greater than ketoprofen—results in unique protein binding and drug interaction potentials [2]. The distinct pharmacological activities of its (S)- and (R)-enantiomers also offer differential therapeutic applications not achievable with other racemic NSAIDs [3]. These quantifiable differences are critical for accurate experimental design and informed procurement decisions.

Flurbiprofen (CAS 5104-49-4) Evidence Guide: Head-to-Head Comparisons for Scientific Selection


COX-1 Selectivity: Flurbiprofen Demonstrates Over 6-Fold Greater Preference for COX-1 than Ibuprofen in Whole Blood Assays

In a comparative whole blood assay, flurbiprofen exhibits a significantly higher selectivity for the COX-1 isoenzyme compared to other commonly used NSAIDs. This selectivity is expressed as the ratio of the IC50 for COX-2 to the IC50 for COX-1, where a higher number indicates greater COX-1 selectivity. Flurbiprofen has a COX-2/COX-1 ratio of 10.27, which is 1.3-fold higher than ketoprofen (8.16) and 6.1-fold higher than ibuprofen (1.69) [1]. This indicates that at therapeutic concentrations, flurbiprofen is a far more potent inhibitor of COX-1 relative to COX-2 than these comparators.

COX Selectivity Inflammation Pharmacodynamics

Plasma Protein Binding: Flurbiprofen Exhibits 80-Fold Higher Albumin Affinity than Ketoprofen, Dictating Unique PK and Drug Interaction Profiles

A comparative study using ultrafiltration of pooled human serum quantified the albumin binding affinity (K1) of six NSAIDs. Flurbiprofen demonstrated the highest affinity with a K1 value of 0.0658 μM, which is 80-fold lower (and thus higher affinity) than the value for ketoprofen at 5.23 μM [1]. Consequently, the minimum unbound fraction (fumin) in serum for flurbiprofen was calculated to be just 0.022%, compared to 0.52% for ketoprofen and 0.039% for naproxen [1].

Pharmacokinetics Protein Binding Drug Interactions

Clinical Efficacy in Rheumatoid Arthritis: Flurbiprofen Superior to Indomethacin and Naproxen in Symptom Control Meta-Analysis

A comprehensive meta-analysis of 14 randomized controlled trials (accounting for 1103 patient-years) evaluated flurbiprofen's efficacy in rheumatoid arthritis against placebo and other NSAIDs. Flurbiprofen (mean daily dose 200 mg) was superior to placebo for all outcomes. Critically, it was found to be superior to three of four other NSAIDs in formal symptomatic measures (pain, stiffness, and swelling) [1]. The analysis specifically noted that flurbiprofen was reported as superior to indomethacin and naproxen in terms of patient and physician assessments of efficacy [1].

Rheumatoid Arthritis Clinical Efficacy Meta-analysis

Enantiomer-Specific Gastrointestinal Safety: (R)-Flurbiprofen Shows No GI Toxicity, While Racemate is 2-4x More Ulcerogenic than (S)-Enantiomer

A 30-day dose-response study in rats compared the gastrointestinal (GI) toxicity of the individual (S)-, (R)-, and racemic (rac) forms of flurbiprofen. The (R)-isomer alone was found to be without apparent GI toxicity across the dose range tested. In stark contrast, the racemic mixture was 2 to 4 times more ulcerogenic than the (S)-enantiomer at enantiomerically equivalent doses [1]. This indicates a non-linear, non-additive interaction between the enantiomers regarding GI toxicity, where the presence of (R)-flurbiprofen exacerbates the ulcerogenic potential of the pharmacologically active (S)-enantiomer.

Enantiomers Gastrointestinal Toxicity Chiral Pharmacology

Topical vs. Oral Efficacy: Flurbiprofen LAT Patch Superior to Oral Diclofenac in Soft-Tissue Rheumatism with Significantly Lower GI Adverse Events

In a randomized, multicenter study, a local action transcutaneous (LAT) patch delivering 40 mg flurbiprofen was compared to oral diclofenac sodium (50 mg twice daily) in patients with soft-tissue rheumatism. By day 14, 92% of patients in the flurbiprofen LAT group showed clinical improvement compared to 73% in the oral diclofenac group (p=0.03) [1]. Furthermore, gastrointestinal adverse events were significantly lower in the flurbiprofen LAT group (p=0.011), with 8/56 (14%) patients experiencing mostly mild skin irritation versus 9/52 (17%) in the diclofenac group reporting GI-related events, one of which was severe [1].

Topical NSAID Soft-Tissue Rheumatism Gastrointestinal Safety

Optimal Procurement and Research Applications for Flurbiprofen (CAS 5104-49-4) Based on Comparative Evidence


Investigations of COX-1-Mediated Inflammatory Pathways or Development of COX-1 Selective Assays

Flurbiprofen is the preferred positive control or reference compound for in vitro and ex vivo assays designed to probe COX-1 activity or COX-1/COX-2 selectivity due to its well-characterized, high COX-1 preference. Its COX-2/COX-1 ratio of 10.27 in whole blood assays provides a clear benchmark against which to measure more selective inhibitors. It is specifically recommended over ibuprofen or naproxen, whose lower selectivity (ratios of 1.69 and 1.79, respectively) may not provide sufficient discrimination in these assays [1].

Pharmacokinetic and Drug Interaction Studies Focusing on High Protein Binding and CYP2C9 Metabolism

Given its extraordinarily high affinity for serum albumin (K1 = 0.0658 μM) and extremely low unbound fraction (0.022%), flurbiprofen is an ideal model compound for studying the clinical implications of high protein binding, including drug displacement interactions [1]. Furthermore, its metabolism is almost exclusively mediated by the polymorphic CYP2C9 enzyme, making it a validated probe substrate for in vitro and in vivo (PBPK) studies of CYP2C9 genetic polymorphism and drug-drug interactions [2].

Development and Validation of Novel Analgesic Entities with Reduced GI Toxicity

The unique enantiomer-specific toxicity profile of flurbiprofen—where the (R)-enantiomer is non-ulcerogenic while the racemate is 2-4x more toxic than the (S)-enantiomer—makes the compound and its pure enantiomers essential tools for research into NSAID-induced gastrointestinal injury [1]. This system serves as a benchmark for screening new chemical entities or prodrugs designed to separate analgesic efficacy from gastric toxicity, as demonstrated by studies on nitroxybutyl derivatives [2].

Clinical Trial Material for Rheumatoid Arthritis with a Need for Superior Symptom Control

For clinical research in rheumatoid arthritis, flurbiprofen is indicated as a comparator arm or as the investigational product itself when the study objective requires a standard-of-care agent with established superior efficacy in symptomatic management. Meta-analytic evidence supports its superiority over indomethacin and naproxen for pain, stiffness, and swelling, providing a strong evidence-based justification for its use as a benchmark in RA trials [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Flurbiprofen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.